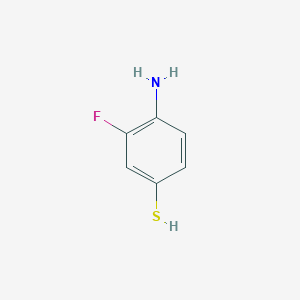

4-Amino-3-fluorobenzenethiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-3-fluorobenzenethiol is an organic compound with the molecular formula C6H6FNS and a molecular weight of 143.18 g/mol It is characterized by the presence of an amino group, a fluorine atom, and a thiol group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 4-Amino-3-fluorobenzenethiol typically involves the following steps :

Dissolution of Fluorobenzene: Fluorobenzene is dissolved in an organic solvent.

Addition of Ammonium Thiocyanate and Alkaline Catalyst: Ammonium thiocyanate and an alkaline catalyst are added to the solution.

Reaction: The mixture is heated to an appropriate temperature to facilitate the reaction.

Collection and Purification: The product is collected and purified to obtain this compound.

Analyse Chemischer Reaktionen

4-Amino-3-fluorobenzenethiol undergoes various types of chemical reactions, including:

Oxidation:

Reagents and Conditions: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Products: Oxidation of the thiol group can lead to the formation of disulfides or sulfonic acids.

Reduction:

Reagents and Conditions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Products: Reduction reactions can convert the amino group to an amine or the thiol group to a sulfide.

Substitution:

Reagents and Conditions: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Products: Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

4-Amino-3-fluorobenzenethiol has several applications in scientific research, including:

Chemistry:

Synthesis of Complex Molecules: It serves as a building block for the synthesis of more complex organic molecules.

Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

Proteomics Research: It is used in the study of protein structures and functions.

Medicine:

Drug Development:

Industry:

Material Science: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Amino-3-fluorobenzenethiol involves its interaction with various molecular targets and pathways. The amino and thiol groups can form covalent bonds with proteins and other biomolecules, affecting their structure and function. The fluorine atom can influence the compound’s reactivity and stability, making it a valuable tool in chemical and biological studies .

Vergleich Mit ähnlichen Verbindungen

4-Amino-3-fluorobenzenethiol can be compared with other similar compounds such as:

- 4-Amino-3-chlorobenzenethiol

- 4-Amino-3-bromobenzenethiol

- 4-Amino-3-iodobenzenethiol

Uniqueness:

Biologische Aktivität

4-Amino-3-fluorobenzenethiol, a compound with the molecular formula C7H8FNOS, has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group (-NH2), a fluorine atom (F), and a thiol group (-SH) attached to a benzene ring. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, influencing biochemical pathways:

- Antioxidant Activity : The thiol group can donate electrons, helping to neutralize free radicals and reduce oxidative stress.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cellular functions and lead to therapeutic outcomes.

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain bacterial strains, potentially due to its ability to disrupt microbial cell walls or interfere with metabolic processes.

Antimicrobial Activity

Research indicates that this compound has been investigated for its antimicrobial properties. For instance, one study demonstrated that derivatives of thiophenols, including this compound, showed significant antibacterial activity against Gram-positive bacteria. The mechanism is hypothesized to involve disruption of the bacterial cell membrane and inhibition of essential metabolic enzymes.

Anticancer Potential

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The compound's mechanism may involve the generation of reactive oxygen species (ROS), leading to cell cycle arrest and programmed cell death .

Case Studies

-

Case Study on Antimicrobial Activity :

- In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, suggesting moderate antibacterial efficacy.

- Case Study on Anticancer Effects :

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound is likely absorbed through passive diffusion due to its lipophilic nature.

- Metabolism : It may undergo phase I metabolism involving oxidation or reduction reactions facilitated by cytochrome P450 enzymes.

- Excretion : Primarily eliminated via renal pathways after conjugation with glucuronic acid or sulfate.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Amino group, fluorine, thiol | Antimicrobial, anticancer |

| 2-Fluoroaniline | Fluorine on aniline | Moderate antimicrobial |

| Thiadiazole derivatives | Thiadiazole ring | Antimicrobial, anti-inflammatory |

Eigenschaften

IUPAC Name |

4-amino-3-fluorobenzenethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNS/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOWDGRYXPTHRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561215 |

Source

|

| Record name | 4-Amino-3-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15178-48-0 |

Source

|

| Record name | 4-Amino-3-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.